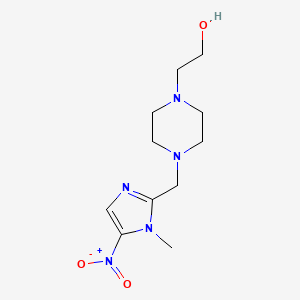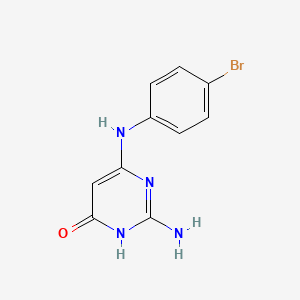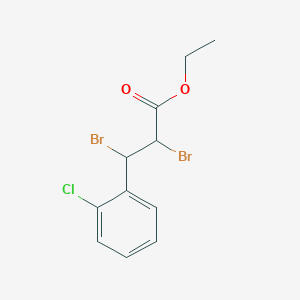
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H11Br2ClO2 This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate typically involves the bromination of ethyl 3-(2-chlorophenyl)propanoate. The reaction is carried out by treating ethyl 3-(2-chlorophenyl)propanoate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
化学反应分析
Types of Reactions
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-chlorophenyl)propanoate.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 2,3-diamino-3-(2-chlorophenyl)propanoate or ethyl 2,3-dithio-3-(2-chlorophenyl)propanoate.
Reduction: Formation of ethyl 3-(2-chlorophenyl)propanoate.
Oxidation: Formation of 2,3-dibromo-3-(2-chlorophenyl)propanoic acid.
科学研究应用
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its reactivity and functional group diversity.
作用机制
The mechanism of action of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate involves its interaction with biological molecules through its reactive bromine and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their activity. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in biochemical studies or DNA interaction in medicinal chemistry.
相似化合物的比较
Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,3-dibromopropanoate: Lacks the chlorophenyl group, making it less versatile in certain applications.
Ethyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atoms, reducing its reactivity in substitution and oxidation reactions.
2,3-Dibromo-3-(2-chlorophenyl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.
The uniqueness of this compound lies in its combination of bromine, chlorine, and ester functional groups, which provide a wide range of reactivity and applications in various fields.
属性
CAS 编号 |
35282-98-5 |
|---|---|
分子式 |
C11H11Br2ClO2 |
分子量 |
370.46 g/mol |
IUPAC 名称 |
ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-5-3-4-6-8(7)14/h3-6,9-10H,2H2,1H3 |
InChI 键 |
GXESVHOGRBTVJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C1=CC=CC=C1Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



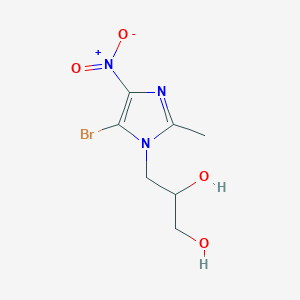

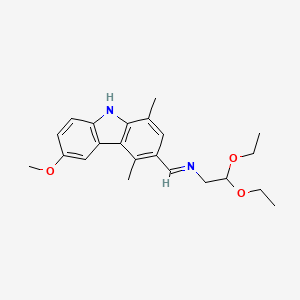
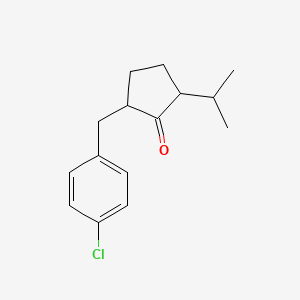
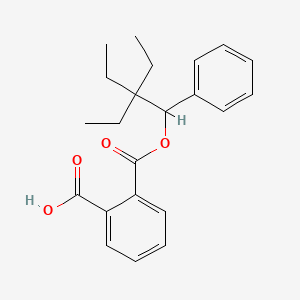
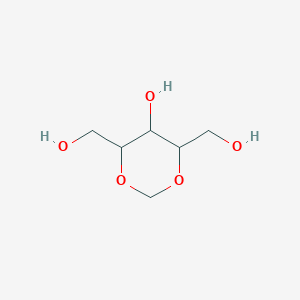
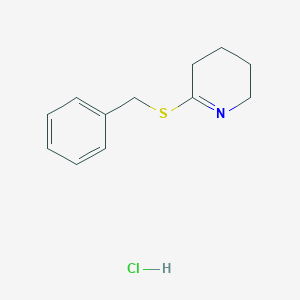
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

